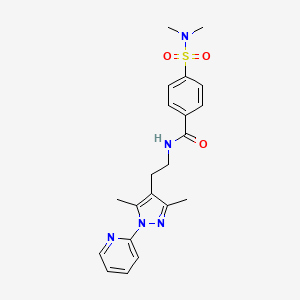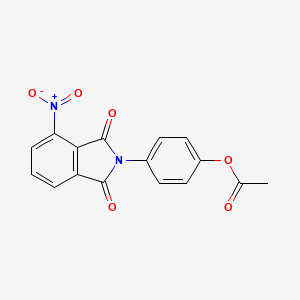
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate” is a complex organic molecule. It is related to the class of compounds known as isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate, was obtained by alkylation of the corresponding N-oxide . Another study reported the synthesis of 3,3-disubstituted isoindolinones by cascade reactions of 2-acylbenzonitriles with several nucleophiles .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . For example, the crystal structure of a related salt, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, was reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate was reported to be photostable in the crystal .Applications De Recherche Scientifique
Pharmaceutical Synthesis
N-isoindoline-1,3-diones, including our compound of interest, are pivotal in the synthesis of various pharmaceutical agents. Their reactivity allows for the construction of complex molecules that can serve as therapeutic agents. The structure–activity relationships of these derivatives are crucial for unlocking their potential in medicine .
Herbicides
The chemical properties of N-isoindoline-1,3-diones make them suitable for use in the development of herbicides. Their ability to interfere with the growth of unwanted plants without affecting the desired crops is of significant interest in agricultural chemistry .
Colorants and Dyes
These compounds are also used in the synthesis of colorants and dyes. Their structural diversity enables the production of a wide range of colors for industrial applications, including textiles and printing .
Polymer Additives
As additives in polymers, N-isoindoline-1,3-diones contribute to the stability and durability of plastic materials. They can improve the physical properties of polymers, such as resistance to heat and UV radiation .
Organic Synthesis
In organic chemistry, these heterocycles are used as building blocks for synthesizing more complex organic compounds. They offer a versatile platform for constructing diverse molecular architectures .
Photochromic Materials
N-isoindoline-1,3-diones are employed in the creation of photochromic materials. These materials change color when exposed to light, which has applications in smart windows, sunglasses, and optical data storage .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the study of similar compounds could include further investigations into their biological activities and therapeutic potential . For instance, it was suggested that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)24-11-7-5-10(6-8-11)17-15(20)12-3-2-4-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTNZPJPJMFVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

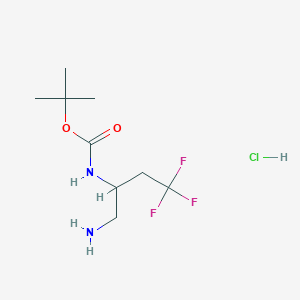
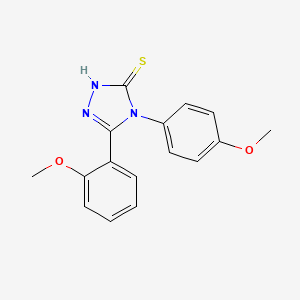
![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one](/img/structure/B2557740.png)
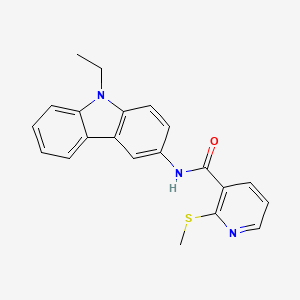
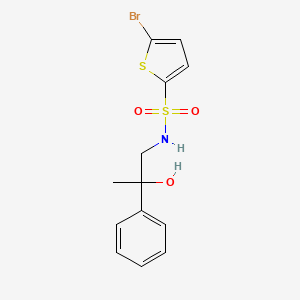
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2557747.png)
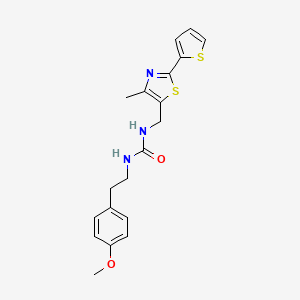
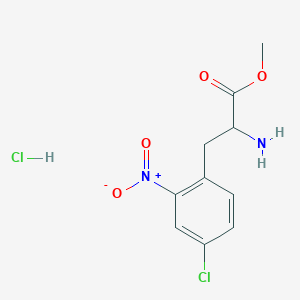
![2-(4-ethoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2557751.png)
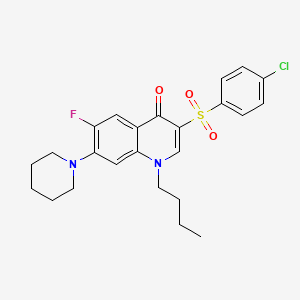
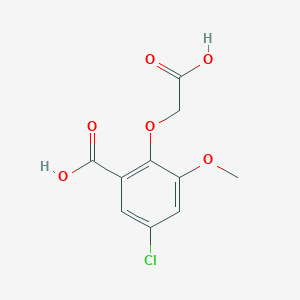
![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2557754.png)
![2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid](/img/structure/B2557756.png)
